Cas no 2228769-85-3 (1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine)

1-2-(1H-1,2,3,4-Tetrazol-5-yl)propan-2-ylcyclopropan-1-amine is a specialized chemical compound featuring a cyclopropane backbone integrated with a tetrazole functional group. The tetrazole moiety enhances its utility in medicinal chemistry and agrochemical applications due to its bioisosteric properties, often serving as a carboxylic acid surrogate. The cyclopropylamine component contributes to structural rigidity, potentially improving binding affinity and metabolic stability in drug design. This compound is of interest in the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors or receptor modulators. Its unique structure offers opportunities for further derivatization, making it a valuable intermediate in research and industrial applications.
1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine structure
2228769-85-3 structure
Product name:1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine
CAS No:2228769-85-3
MF:C7H13N5
MW:167.211620092392
CID:5947121
PubChem ID:165849950

1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine
    • EN300-1816158
    • 1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
    • 2228769-85-3
    • Inchi: 1S/C7H13N5/c1-6(2,7(8)3-4-7)5-9-11-12-10-5/h3-4,8H2,1-2H3,(H,9,10,11,12)
    • InChI Key: RQFXRRQXLLBUDX-UHFFFAOYSA-N
    • SMILES: NC1(C(C2N=NNN=2)(C)C)CC1

Computed Properties

  • Exact Mass: 167.11709544g/mol
  • Monoisotopic Mass: 167.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.5Ų
  • XLogP3: 0.1

1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1816158-0.1g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
0.1g
$1433.0 2023-09-19
Enamine
EN300-1816158-10.0g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
10g
$7004.0 2023-05-27
Enamine
EN300-1816158-0.5g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
0.5g
$1563.0 2023-09-19
Enamine
EN300-1816158-5g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
5g
$4722.0 2023-09-19
Enamine
EN300-1816158-2.5g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
2.5g
$3191.0 2023-09-19
Enamine
EN300-1816158-1.0g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
1g
$1629.0 2023-05-27
Enamine
EN300-1816158-0.25g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
0.25g
$1498.0 2023-09-19
Enamine
EN300-1816158-10g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
10g
$7004.0 2023-09-19
Enamine
EN300-1816158-0.05g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
0.05g
$1368.0 2023-09-19
Enamine
EN300-1816158-5.0g
1-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]cyclopropan-1-amine
2228769-85-3
5g
$4722.0 2023-05-27

Additional information on 1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine

Introduction to 1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228769-85-3) and Its Emerging Applications in Chemical Biology

The compound 1-2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine, identified by the CAS number 2228769-85-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural framework, combining a cyclopropane ring with a propylamine side chain substituted at the 2-position by a 1H-1,2,3,4-tetrazole moiety, positions it as a versatile scaffold for drug discovery and mechanistic studies.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The tetrazole group, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has been extensively studied. In particular, the structural rigidity imparted by the cyclopropane ring enhances binding affinity and selectivity in protein targets. This combination makes 1-(2-(1H-tetrazol-5-yl)propyl)cyclopropanecarboxamide (the systematic name derived from the CAS number) a compelling candidate for further exploration.

The cyclopropane moiety is renowned for its ability to engage in favorable interactions with biological targets due to its strained three-membered ring structure. This strain can be exploited to induce conformational changes in proteins or to stabilize specific binding poses. Furthermore, the presence of the tetrazole group allows for diverse functionalization possibilities, enabling chemists to tailor the molecule’s properties for specific applications. For instance, modifications at the tetrazole nitrogen atoms can introduce hydrogen bonding capabilities or metal coordination sites.

Recent studies have demonstrated that derivatives of this class exhibit promising activity against various disease-related targets. For example, modifications aimed at enhancing solubility or metabolic stability have been explored to improve pharmacokinetic profiles. The incorporation of fluorine atoms or other electronegative substituents into the tetrazole ring has shown enhanced binding affinity to certain enzymes and receptors. These findings underscore the importance of structure-based drug design in optimizing such molecules for therapeutic use.

The utility of CAS No. 2228769-85-3 extends beyond simple pharmacological applications. Its unique reactivity makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities. The cyclopropane ring can serve as a handle for further functionalization via ring-opening reactions or cross-coupling strategies, allowing access to an array of derivatives with potential therapeutic benefits. Such synthetic flexibility is crucial in modern drug discovery pipelines.

In addition to its pharmacological relevance, this compound has garnered interest from researchers studying molecular recognition and supramolecular chemistry. The interplay between the rigid cyclopropane and flexible tetrazole units creates a dynamic scaffold that can interact with biological macromolecules in novel ways. This has implications not only for drug design but also for developing new materials with specific recognition properties.

The synthesis of 1-(2-(1H-tetrazol-5-yl)propyl)cyclopropanecarboxamide presents an intriguing challenge due to the need to construct both the cyclopropane and tetrazole functionalities under mild conditions while maintaining high selectivity. Advances in synthetic methodologies have enabled more efficient routes to this core structure, paving the way for rapid exploration of its derivatives. Techniques such as transition-metal-catalyzed coupling reactions and organometallic chemistry have been particularly valuable in constructing complex molecular architectures.

The growing body of literature on this class of compounds suggests that further investigation is warranted. Exploration into their interactions with biological targets at both atomic and molecular levels will provide deeper insights into their mechanisms of action and potential therapeutic applications. Additionally, computational studies using molecular modeling techniques can help predict how these molecules might behave within biological systems.

The future prospects for CAS No. 2228769-85-3 are bright, with ongoing research focusing on expanding its chemical space through innovative synthetic strategies and exploring new biological targets where it may exhibit unique activity profiles. As our understanding of molecular interactions continues to evolve so too will our ability to harness these compounds effectively.

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